molecular formula C10H8ClNO2 B171617 Methyl 6-chloro-1H-indole-5-carboxylate CAS No. 162100-83-6

Methyl 6-chloro-1H-indole-5-carboxylate

Cat. No.: B171617
CAS No.: 162100-83-6
M. Wt: 209.63 g/mol
InChI Key: IGOUVTSYCXABHI-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-indole-5-carboxylate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 6th position and a carboxylate group at the 5th position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . The safety information pictograms indicate a warning signal .

Future Directions

Indole derivatives, including “Methyl 6-chloro-1H-indole-5-carboxylate”, could potentially be used in the development of new drugs and treatments due to their significant biological properties . They could also serve as reactants in various chemical processes .

Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-1H-indole-5-carboxylate is unique due to the specific positioning of the chloro and carboxylate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

methyl 6-chloro-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOUVTSYCXABHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444019
Record name Methyl 6-chloro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162100-83-6
Record name Methyl 6-chloro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of compound 22m (150 mg, 0.532 mmol) and CuI (60 mg, 0.32 mmol) in DMF (1.5 mL) was heated at 110° C. for 5 h and them cooled to room temperature. The reaction was quenched with water and extracted with EtOAc. The organic layer was concentrated and purified by flash column chromatography (silica gel, 15% EtOAc/hexanes) to give compound 22n.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
60 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl-2-chloro-4-acetamido-5-(2-trimethylsilylethynyl)-benzoate (1.9 g, 5.9 mmol) in THF (15.0 mL) containing tetrabutyl ammonium fluoride (1.9 g, 6.0 mmol) was heated to reflux for 6 h under nitrogen. The reaction mixture was concentrated to dryness and the residue partitioned between ethyl acetate (25 mL) and water (25 mL). The organic layer was washed with water, dried (MgSO4) and concentrated to dryness. The residue was purified by silica gel flash chromatography using 25% ethyl acetate in heptane to afford the title compound as a light brown powder (0.98 g, 86%), m/z 210 (M+H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
86%

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